3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione
CAS No.: 1139-11-3
Cat. No.: VC20963822
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1139-11-3 |
---|---|
Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | 3-amino-5-ethyl-5-phenylimidazolidine-2,4-dione |
Standard InChI | InChI=1S/C11H13N3O2/c1-2-11(8-6-4-3-5-7-8)9(15)14(12)10(16)13-11/h3-7H,2,12H2,1H3,(H,13,16) |
Standard InChI Key | XKNVJOJHTAAZCW-UHFFFAOYSA-N |
SMILES | CCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2 |
Canonical SMILES | CCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2 |
Introduction
3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . It features an imidazolidine ring structure substituted with an amino group at the 3-position and both ethyl and phenyl groups at the 5-position. This compound is of interest in various fields due to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of ethyl phenylglyoxylate with urea under controlled conditions. The process requires heating in the presence of a base such as sodium hydroxide to facilitate the formation of the imidazolidine ring.
Industrial Production
Industrial production follows similar synthetic routes but on a larger scale, using high-purity reagents and controlled reaction conditions to ensure consistent product quality. Purification steps like recrystallization are often employed to obtain pure compounds.
Types of Reactions
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Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: Reducing agents such as lithium aluminum hydride are used.
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Substitution: The amino group can react with electrophiles like alkyl halides.
Major Products Formed
These reactions yield substituted imidazolidine derivatives useful in different applications.
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate, Hydrogen peroxide | Imidazolidine derivatives |
Reduction | Lithium aluminum hydride | Amine derivatives |
Substitution | Alkyl halides | Substituted imidazolines |
Biological Activities
Research into this compound's biological activities includes studies on antimicrobial properties (similar compounds have shown antibacterial activity) and anticancer potential (though specific results for this compound are not detailed). Its interaction with enzymes or receptors could modulate their activity, depending on specific applications.
Applications in Research
It serves as a building block for synthesizing more complex molecules in chemistry research. In biology, it is studied for its potential pharmacological effects.
Comparison with Similar Compounds
Similar compounds like 3-amino-methyl variants show distinct properties based on their substitution patterns.
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